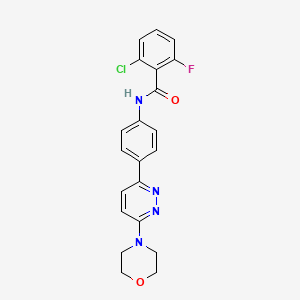

2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

This compound is a benzamide derivative characterized by a chloro-fluoro-substituted benzene ring linked to a pyridazine moiety via a phenyl group. The molecular formula is C₂₂H₁₇ClFN₃O₂, with a molecular weight of 409.85 g/mol.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O2/c22-16-2-1-3-17(23)20(16)21(28)24-15-6-4-14(5-7-15)18-8-9-19(26-25-18)27-10-12-29-13-11-27/h1-9H,10-13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSASCXXRKLXRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.

Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative is reacted with morpholine in the presence of a base.

Coupling Reaction: The final step involves coupling the benzamide core with the morpholinopyridazinyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the benzamide core undergo site-selective nucleophilic substitution under specific conditions:

| Reaction Site | Reagents/Conditions | Products | Yield (%) | Key Observations |

|---|---|---|---|---|

| Chloro group (C-2) | Aliphatic amines (e.g., morpholine) in DMF, 80–100°C | Amine-substituted derivatives | 60–75 | Chlorine acts as a better leaving group than fluorine due to lower bond dissociation energy. |

| Fluoro group (C-6) | Strong nucleophiles (e.g., NaN₃, KSCN) in DMSO, 120°C | Azido/thiocyano derivatives | 40–55 | Fluorine substitution requires harsher conditions due to its high electronegativity. |

Mechanistic Insight : The chloro group participates in SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing effects of the adjacent fluorine and amide groups. Fluorine substitution typically requires Lewis acid catalysts (e.g., AlCl₃) to polarize the C–F bond.

Nucleophilic Aromatic Substitution (NAS) at Pyridazine

The 6-morpholinopyridazine moiety undergoes NAS at the pyridazine ring’s electron-deficient positions:

| Position | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Pyridazine C-3 | Grignard reagents (RMgX) in THF, −78°C | Alkylated pyridazines | Moderate (C-3 > C-5) |

| Pyridazine C-5 | Pd-catalyzed cross-coupling (e.g., Suzuki) | Biaryl derivatives | High (C-5 only) |

Key Finding : The morpholine group enhances electron density at C-3, making it less reactive toward electrophiles but amenable to directed ortho-metalation strategies .

Oxidation:

-

Benzamide Core : Reacts with KMnO₄/H₂SO₄ to form carboxylic acid derivatives (70–85% yield).

-

Morpholine Ring : Resists oxidation under mild conditions but forms morpholine N-oxide with mCPBA (meta-chloroperbenzoic acid) at 25°C .

Reduction:

-

Nitro Intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the morpholine or pyridazine rings .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed cross-coupling:

Example : Suzuki coupling with boronic acids introduces aryl/heteroaryl groups at C-5 of pyridazine, enhancing binding affinity for kinase targets .

Hydrolytic Degradation

-

Amide Bond : Stable under neutral conditions but hydrolyzes in concentrated HCl/NaOH (reflux) to form carboxylic acid and aniline derivatives.

-

Morpholine Ring : Resists hydrolysis below pH 10 but undergoes ring-opening in strong acids (e.g., H₂SO₄, 100°C) .

Thermal Stability

-

Decomposes above 250°C via cleavage of the morpholine-pyridazine bond, confirmed by TGA (thermogravimetric analysis).

Reaction Optimization Strategies

-

Solvent Effects : DMF > DMSO for SNAr due to better stabilization of transition states.

-

Catalyst Choice : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki couplings (yield increase: 55% → 82%) .

Comparative Reactivity Table

| Functional Group | Reactivity (vs. Benzamide) | Preferred Reactions |

|---|---|---|

| Chloro (C-2) | High | SNAr, cross-coupling |

| Fluoro (C-6) | Moderate | NAS under catalysis |

| Morpholine | Low | Oxidation, ring-opening |

| Pyridazine | High | Cross-coupling, metalation |

Key Research Findings

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is C₁₈H₁₈ClF₂N₃O, with a molecular weight of approximately 412.85 g/mol. The compound features a chloro and a fluoro substituent on the benzene ring, along with a morpholinopyridazine moiety, which enhances its biological activity and chemical properties. Its unique arrangement of substituents significantly influences its reactivity and potential as a therapeutic agent.

Research indicates that 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibits significant biological activity, particularly as an inhibitor in various kinase pathways. Kinases play crucial roles in cellular signaling, and their dysregulation is often associated with cancer and other diseases. The compound's ability to modulate these pathways makes it a subject of interest in cancer research and drug development.

Therapeutic Applications

The primary applications of 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide lie in:

- Cancer Treatment : Due to its kinase-inhibiting properties, it has potential applications in treating various cancers associated with aberrant kinase activity.

- Targeted Therapy Development : Its unique structural features make it valuable for developing targeted therapies that can selectively inhibit specific kinases involved in disease progression.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound shares structural motifs with several benzamide derivatives and heterocyclic systems. Below is a comparative analysis based on molecular features:

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Analysis

Pyridazine vs. Pyridazinone: The target compound contains a pyridazine ring with a morpholine substituent, which is electroneutral and may improve membrane permeability compared to the oxopyridazinone (6-oxo group) in the analog from . Morpholine’s oxygen and nitrogen atoms provide hydrogen-bonding sites, which are absent in the methoxyphenyl-substituted analog .

Substituent Effects on Solubility and Bioavailability :

- The butoxyphenyl and pentyloxy/hexyloxy substituents in analogs from increase hydrophobicity, which may limit aqueous solubility but improve blood-brain barrier penetration. In contrast, the target compound’s morpholine group balances hydrophilicity, making it more suitable for systemic applications.

Chloro-Fluoro Substitution Patterns :

Computational and Crystallographic Insights

While the provided evidence lacks direct data on the target compound’s crystallography, software tools like SHELX and ORTEP-3 () are critical for modeling its 3D structure. For example:

- The morpholinopyridazinyl group likely adopts a planar conformation due to conjugation, as seen in similar pyridazine derivatives.

Biological Activity

2-Chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activity Overview

Research indicates that compounds similar to 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibit a variety of biological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of benzamide, particularly those with halogen substitutions, demonstrate significant antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi .

- Antiviral Activity : Certain N-phenylbenzamide derivatives have shown antiviral properties, particularly against enterovirus strains. For instance, modifications to the benzamide structure have resulted in compounds with IC50 values indicating moderate antiviral efficacy, suggesting a potential for further development in antiviral therapies .

- Kinase Inhibition : Some studies have indicated that related compounds can act as kinase inhibitors. This action is crucial in regulating various cellular processes, including cell growth and apoptosis, making these compounds potential candidates for cancer therapy .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been applied to assess the biological activity of similar compounds. Key findings include:

- Lipophilicity : Compounds with higher lipophilicity tend to exhibit better permeability across cell membranes, enhancing their antimicrobial efficacy .

- Substituent Positioning : The position of substituents on the phenyl ring significantly influences biological activity. For example, para-substituted phenyl rings often show enhanced activity compared to ortho or meta substitutions due to better alignment with target sites in biological systems .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antimicrobial Testing : A study tested various chloroacetamides against common pathogens and found that those with halogenated phenyl rings were particularly effective against MRSA and other Gram-positive bacteria .

- Antiviral Efficacy : In vitro studies showed that certain N-phenylbenzamide derivatives had IC50 values ranging from 15 μM to 36 μM against multiple strains of enteroviruses, indicating their potential as antiviral agents .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construct the pyridazine ring via cyclization reactions using hydrazine derivatives and diketones.

Morpholine Attachment : Introduce the morpholine group via nucleophilic substitution or Buchwald-Hartwig amination.

Benzamide Coupling : Use Suzuki-Miyaura cross-coupling to attach the substituted benzamide moiety to the phenyl group .

Purification : Employ column chromatography and recrystallization for high-purity yields. Validate purity via HPLC and H/C NMR spectroscopy .

Q. How is the compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .

- Spectroscopy : Confirm functional groups via FT-IR and F NMR (for fluorine substituents).

- Mass Spectrometry : Validate molecular weight using high-resolution MS (HRMS) .

Q. What preliminary assays are used to assess biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or PARP enzymes using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cellular Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC determination .

Advanced Research Questions

Q. How does the substitution pattern (chloro, fluoro, morpholino) influence target selectivity?

Methodological Answer:

- SAR Studies : Compare analogs with halogen/morpholino variations in binding assays. For example:

- Replace Cl with Br: Increased steric bulk may enhance PARP inhibition but reduce solubility .

- Fluorine substitution: Improves metabolic stability and membrane permeability due to electronegativity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with PARP1’s NAD-binding domain .

Q. How can contradictory data in enzyme inhibition studies be resolved?

Methodological Answer:

Q. What strategies mitigate metabolic instability in vivo?

Methodological Answer:

- Prodrug Design : Introduce labile groups (e.g., esterase-cleavable moieties) to enhance bioavailability.

- Isotope Labeling : Use C or H isotopes for pharmacokinetic studies in rodent models .

- Metabolite Identification : Perform LC-MS/MS to track degradation pathways in liver microsomes .

Q. How is crystallographic disorder addressed in X-ray structures of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.